An In-Depth Technical Guide to 4-Butylphenylboronic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Butylphenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Butylphenylboronic acid (CAS Number: 145240-28-4) is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its utility as a key building block in the Suzuki-Miyaura cross-coupling reaction has made it an indispensable tool for the construction of complex organic molecules, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the physicochemical properties of 4-butylphenylboronic acid, detailed experimental protocols for its application, and a discussion of its role in contemporary drug discovery and material science.
Chemical and Physical Properties
4-Butylphenylboronic acid is a white to off-white crystalline solid. The presence of the butyl group enhances its solubility in organic solvents, a favorable characteristic for its use in a variety of reaction conditions. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of 4-Butylphenylboronic Acid
| Property | Value | Reference |
| CAS Number | 145240-28-4 | [1] |
| Molecular Formula | C₁₀H₁₅BO₂ | [2] |
| Molecular Weight | 178.04 g/mol | [1][2] |
| Appearance | White to orange crystalline powder | [2] |
| Melting Point | 91-97 °C (lit.) | [1] |
| Purity | ≥95% | [1] |
| Linear Formula | CH₃(CH₂)₃C₆H₄B(OH)₂ | [1] |
| InChI Key | UGZUUTHZEATQAM-UHFFFAOYSA-N | [1] |
| SMILES | CCCCc1ccc(cc1)B(O)O | [1] |
Experimental Protocols
The primary application of 4-butylphenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. Below is a detailed, generalized protocol for a typical Suzuki-Miyaura coupling reaction using 4-butylphenylboronic acid.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines the coupling of an aryl halide with 4-butylphenylboronic acid.
Materials:
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Aryl halide (e.g., aryl bromide, aryl iodide)
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4-Butylphenylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
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Schlenk flask or round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Inert gas supply (Nitrogen or Argon)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 4-butylphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
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Catalyst Addition: Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%).
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Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (5-10 mL) via syringe.
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Reaction: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Table 2: Typical Reagents for Suzuki-Miyaura Coupling
| Reagent | Example | Typical Molar Equiv. |
| Aryl Halide | 4-Bromoanisole | 1.0 |
| Boronic Acid | 4-Butylphenylboronic acid | 1.2 - 1.5 |
| Catalyst | Pd(PPh₃)₄ | 0.01 - 0.05 |
| Base | K₂CO₃ | 2.0 - 3.0 |
| Solvent | Toluene | - |
Applications in Drug Discovery and Material Science
4-Butylphenylboronic acid serves as a crucial intermediate in the synthesis of a wide array of organic compounds with significant biological activity and material properties.
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Pharmaceutical Development: This compound is instrumental in the synthesis of complex molecules that are scaffolds for new drug candidates. Boron-containing pharmaceuticals, in general, are an emerging class of drugs with potential for improved efficacy and targeting.[2]
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Material Science: The boronic acid functional group allows for the formation of dynamic covalent bonds, which is a valuable characteristic in the creation of advanced materials such as polymers and nanocomposites with enhanced properties.[2]
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Bioconjugation: It is employed in bioconjugation techniques to link biomolecules to surfaces or other molecules, which is fundamental for the development of biosensors and targeted drug delivery systems.[2]
Visualization of a Key Experimental Workflow
The Suzuki-Miyaura cross-coupling reaction is the most prominent application of 4-butylphenylboronic acid. The following diagram illustrates the general workflow of this synthetic procedure.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
4-Butylphenylboronic acid is a valuable and versatile reagent in modern organic chemistry. Its well-defined properties and reactivity in palladium-catalyzed cross-coupling reactions have established it as a staple in the synthetic chemist's toolbox, particularly for applications in pharmaceutical research and materials science. The protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this important building block.
